H-Gly-Phe-NH2.Acetate
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Overview
Description
H-Gly-Phe-NH2.Acetate, also known as Glycyl-L-phenylalaninamide acetate, is a synthetic peptide compound. It is composed of glycine and phenylalanine residues, with an amide group at the C-terminus and an acetate counterion. This compound is often used in research settings to study protein interactions, receptor activation, and ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Phe-NH2.Acetate typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid resin support. The process involves the following steps:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Coupling of the second amino acid: The phenylalanine residue is coupled to the glycine using a coupling reagent such as HBTU or DIC.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Phe-NH2.Acetate can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the amide group to an amine.
Substitution: The acetate counterion can be substituted with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using various acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the amide group can produce amines .
Scientific Research Applications
H-Gly-Phe-NH2.Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It is employed in studies of protein interactions and receptor activation.
Medicine: Research on this compound contributes to the development of peptide-based drugs.
Industry: It is used in the production of high-purity peptides for pharmaceutical testing
Mechanism of Action
The mechanism of action of H-Gly-Phe-NH2.Acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often studied to understand the peptide’s effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-Gly-His-Phe-NH2: Another peptide with similar structure but includes a histidine residue.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with opioid receptor activity
Uniqueness
H-Gly-Phe-NH2.Acetate is unique due to its specific sequence and the presence of an acetate counterion. This combination allows it to be used in various research applications, particularly in studies of protein interactions and receptor activation .
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)/t9-;/m0./s1 |
InChI Key |
UFYWNVUEIJKEMY-FVGYRXGTSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |
Origin of Product |
United States |
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